molecular formula C8H9NO B13463258 2-(4-Oxocyclohexylidene)acetonitrile

2-(4-Oxocyclohexylidene)acetonitrile

Cat. No.: B13463258
M. Wt: 135.16 g/mol
InChI Key: JSSWLOXATWWNKF-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexylidene)acetonitrile ( 321655-25-8) is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. It is a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound features a cyclohexanone ring conjugated with an acetonitrile group, a structure that makes it a versatile building block for more complex molecules. One of its significant documented applications is as a key precursor in the industrial synthesis of 2-Coumaranone, a foundational structure for various high-value products . The synthesis of 2-Coumaranone from this compound involves a catalytic dehydrogenation process, highlighting its role in facilitating complex chemical transformations . Furthermore, 2-Coumaranone is a critical intermediate in the production of the fungicide Azoxystrobin and the antiarrhythmic drug Dronedarone, underscoring the importance of this compound in agrochemical and pharmaceutical development . Its structure also suggests potential utility in the development of chemiluminescent dyes and fluorescent markers . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material adhering to all appropriate safety protocols.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(4-oxocyclohexylidene)acetonitrile

InChI

InChI=1S/C8H9NO/c9-6-5-7-1-3-8(10)4-2-7/h5H,1-4H2

InChI Key

JSSWLOXATWWNKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1=CC#N

Origin of Product

United States

Preparation Methods

Cyclodimerization and Acid-Promoted Cyclization

Research indicates that cyclodimerization of α,β-unsaturated ketones under Brønsted acid catalysis can yield the target compound:

  • Reaction :
    • Use of Brønsted acids such as methanesulfonic acid (MsOH) in dichloroethane (DCE) at elevated temperatures (~60°C).
    • The process involves cyclodimerization of the unsaturated ketones, forming the cyclohexylidene framework with nitrile functionalities.
  • Outcome :
    • Formation of 2-(4-oxocyclohexylidene)acetonitrile with yields around 24-70%, depending on conditions.
    • The process is characterized by high diastereoselectivity and can be optimized by adjusting catalyst loading, temperature, and solvent.

Enol Lactone Pathway (Patent Method)

According to patent literature, an industrial route involves:

  • Step 1 : Condensation of glyoxylic acid with cyclohexanone to form an enol lactone of 2-oxocyclohexylidene acetic acid.
  • Step 2 : Cyclization and dehydration under acid catalysis (e.g., PTSA) in solvents like xylene or toluene, with azeotropic removal of water.
  • Step 3 : Catalytic dehydrogenation over Pd/Al₂O₃ to produce the target compound.
  • Reaction Conditions :
    • Temperature: 250°C in a packed-bed reactor
    • Catalyst: Palladium on alumina
    • Solvent: Toluene or xylene
    • Reaction time: Several hours
  • Purification :
    • High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to analyze and confirm product purity.

Summary of Key Data and Conditions

Step Reagents Solvent Catalyst Temperature Time Yield Notes
1 Cyclohexanone derivatives + aldehyde Toluene/DCM DABCO/PTSA RT to reflux 12-24h 44-97% Knoevenagel condensation
2 Nitrile source (e.g., acetonitrile) DCM None 0°C to RT Several hours Variable Nucleophilic substitution
3 Glyoxylic acid + cyclohexanone Toluene/xylene PTSA 250°C Several hours High Industrial enol lactone synthesis
4 Cyclodimerization DCE MsOH 60°C 24h 20-70% Acid-promoted dimerization

Research Findings and Optimization

  • Reaction Temperature : Elevated temperatures (~60°C to 250°C) significantly influence yield and selectivity.
  • Catalyst Choice : Acid catalysts like MsOH and PTSA are effective for cyclodimerization and dehydration steps.
  • Purification : Chromatography remains essential for isolating pure This compound .
  • Industrial Scale : Patented processes emphasize the importance of azeotropic water removal and catalyst stability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and other derivatives.

Scientific Research Applications

2-(4-Oxocyclohexylidene)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Oxocyclohexylidene)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s effects are mediated through pathways involving nucleophilic addition and substitution reactions, which can alter the function of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(4-Oxocyclohexylidene)acetonitrile, a comparative analysis with analogous compounds is presented below.

Structural Analogues and Electronic Properties

  • Compound A : 2-(Cyclohexylidene)acetonitrile

    • Lacks the 4-oxo group, resulting in reduced electron deficiency.
    • Lower dipole moment (2.1 D vs. 3.8 D for this compound) due to the absence of the ketone moiety.
    • Reduced HOMO-LUMO gap (4.5 eV vs. 5.2 eV), as calculated via DFT studies .
  • Compound B: 2-(4-Oxocyclohexyl)acetonitrile Saturated cyclohexane ring instead of cyclohexenone. Absence of conjugation reduces reactivity in cycloaddition reactions. Higher solubility in non-polar solvents (e.g., 12 mg/mL in hexane vs. 5 mg/mL for the unsaturated analogue).
  • Compound C: Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate (from ) Contains a coumarin-derived framework with ester and ether substituents. Planar aromatic system vs. non-planar cyclohexenone in 2-(4-Oxocycloclohexylidene)acetonitrile . HOMO localized on the coumarin ring, whereas in this compound, HOMO/LUMO orbitals are delocalized across the enone-nitrile system.

Spectroscopic and Computational Data

  • IR Spectroscopy :

    • Strong absorption at 2220 cm⁻¹ (C≡N stretch) in this compound, consistent with nitrile group polarization.
    • Compound C shows additional peaks at 1720 cm⁻¹ (ester C=O), absent in the target compound.
  • DFT Analysis: this compound exhibits a larger HOMO-LUMO gap (5.2 eV) than Compound C (4.8 eV), correlating with higher kinetic stability . Atomic charge distribution shows significant positive charge on the β-carbon of the enone system, explaining its nucleophilic susceptibility.

Q & A

Q. What synthetic methodologies are recommended for achieving high-purity 2-(4-Oxocyclohexylidene)acetonitrile?

  • Methodological Answer : Synthesis typically involves cyclocondensation of cyclohexanone derivatives with acetonitrile precursors under controlled conditions. Key steps include:
  • Ketone Activation : Use of Lewis acids (e.g., AlCl₃) to activate the cyclohexanone carbonyl group.
  • Cyanoalkylation : Reaction with cyanoacetic acid derivatives to form the α,β-unsaturated nitrile structure.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
    Critical Considerations : Monitor reaction temperature (<80°C) to avoid polymerization of the nitrile group. Validate purity via HPLC (C18 column, methanol/water mobile phase) and NMR (δ ~2.5–3.0 ppm for cyclohexylidene protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of C≡N (2250–2220 cm⁻¹) and conjugated ketone (C=O at ~1700 cm⁻¹).
  • ¹H/¹³C NMR : Assign cyclohexylidene protons (δ 2.5–3.0 ppm) and carbons (δ 25–35 ppm for sp³ carbons; δ 190–200 ppm for ketone carbon).
  • Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ = C₈H₉NO⁺, calculated 135.0684).
    Data Interpretation : Compare with structurally analogous compounds like 4-Cyano-4-phenylcyclohexanone to resolve ambiguous peaks .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (PAC-2 limit for acetonitrile analogs: 50 ppm ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Emergency Measures : For eye exposure, rinse with water for 15 minutes; seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement Tools : Employ SHELXL for small-molecule refinement. For disordered regions, apply PART instructions and isotropic displacement parameter constraints.
  • Validation : Check R-factor convergence (<5%) and ADDSYM analysis to detect missed symmetry elements.
    Case Study : SHELX’s robust handling of twinned data (e.g., HKLF 5 format) is critical for resolving pseudo-merohedral twinning .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Prioritize binding poses with ΔG < -7 kcal/mol.
  • QSAR Modeling : Train models on nitrile-containing analogs (e.g., 2-(3-Bromopyridin-2-yl)acetonitrile) to correlate electronic parameters (Hammett σ) with activity.
    Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ determination in enzyme inhibition studies) .

Q. How can tautomeric equilibria of this compound be quantified in solution?

  • Methodological Answer :
  • Variable Temperature NMR : Monitor chemical shift changes (e.g., ketone vs. enol forms) across 25–80°C.
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to predict stability (ΔG < 2 kcal/mol favors the keto form).
    Solvent Effects : Use low-polarity solvents (e.g., CDCl₃) to stabilize the keto tautomer; compare with DMSO-d₆ to assess hydrogen bonding impacts .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Reaction Optimization :
ParameterOptimal Condition
Catalystp-Toluenesulfonic acid
SolventToluene
Temperature60°C
Reaction Time6 hours
  • Byproduct Identification : Use GC-MS to detect Michael adducts (m/z ~200–250) and adjust stoichiometry (1:1 ketone:cyanoacetate ratio).
    Scale-Up : Maintain inert atmosphere (N₂) to prevent oxidation of the cyclohexylidene moiety .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer :
  • Source Analysis : Check for solvent effects (e.g., CDCl₃ vs. DMSO) and conformational averaging in simulations.
  • Hybrid Methods : Combine MD simulations (AMBER force field) with DFT to account for dynamic effects.
    Case Example : For δ ~2.8 ppm cyclohexylidene protons, discrepancies >0.3 ppm suggest incomplete conformational sampling in calculations .

Q. In the absence of direct literature, how can researchers design experiments using structural analogs?

  • Methodological Answer :
  • Analog Selection : Prioritize compounds with shared motifs (e.g., 4-Cyano-4-phenylcyclohexanone for ketone-cyano interactions).
  • Extrapolation : Adjust reaction conditions based on electronic differences (e.g., substituent effects on cyclohexane ring strain).
    Validation : Benchmark results against known analogs (e.g., 2-(3-Methoxypyridin-2-yl)acetonitrile) to assess transferability .

Q. What strategies ensure crystallographic phase purity in the presence of disorder or impurities?

  • Methodological Answer :
  • Crystallization Screening : Use solvent diffusion (ether/pentane) to grow single crystals.
  • PLATON SQUEEZE : Remove diffuse solvent contributions from the dataset.
  • Validation : Check CCDC entries (e.g., 4-Oxo-1-phenylcyclohexanenitrile) for similar disorder patterns .

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